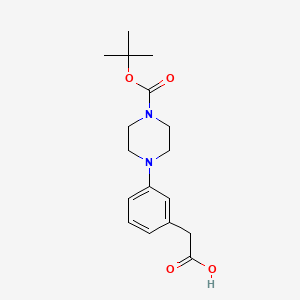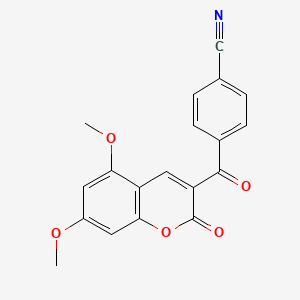
4-(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-3-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]benzonitrile typically involves the condensation of 5,7-dimethoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid with benzonitrile under specific reaction conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like acetone, and the mixture is heated to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
4-[(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biology: It is studied for its potential as an antioxidant and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-[(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound may inhibit enzymes like topoisomerase, which are crucial for DNA replication in cancer cells. This inhibition can lead to cell cycle arrest and apoptosis (programmed cell death) of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring compound with a similar benzopyran structure.
7-Hydroxycoumarin: Known for its anticoagulant properties.
4-Hydroxycoumarin: Used as a precursor for anticoagulant drugs like warfarin.
Uniqueness
4-[(5,7-Dimethoxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in applications requiring precise molecular interactions, such as targeted drug design and advanced materials .
Properties
CAS No. |
83179-55-9 |
|---|---|
Molecular Formula |
C19H13NO5 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
4-(5,7-dimethoxy-2-oxochromene-3-carbonyl)benzonitrile |
InChI |
InChI=1S/C19H13NO5/c1-23-13-7-16(24-2)14-9-15(19(22)25-17(14)8-13)18(21)12-5-3-11(10-20)4-6-12/h3-9H,1-2H3 |
InChI Key |
JAMIBQRHZIWFOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C(C(=O)O2)C(=O)C3=CC=C(C=C3)C#N)C(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


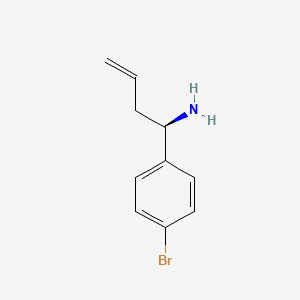


![4-O-cyclohexyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B13976378.png)

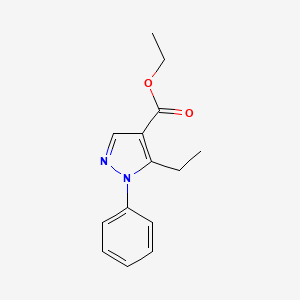
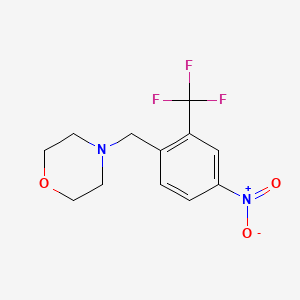


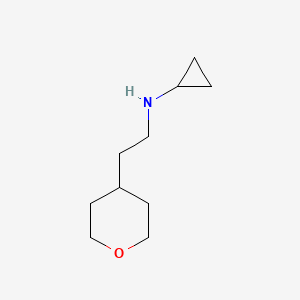
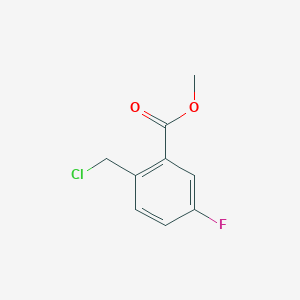
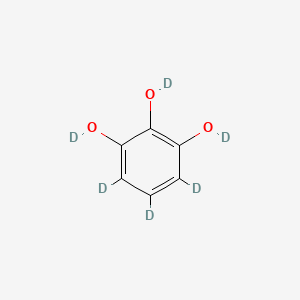
![4-Methyl-2-[2-(trimethylsilyl)ethynyl]pyridine](/img/structure/B13976417.png)
